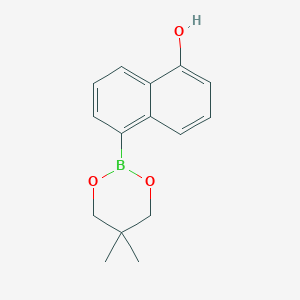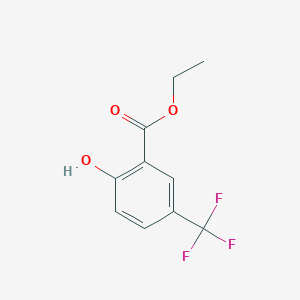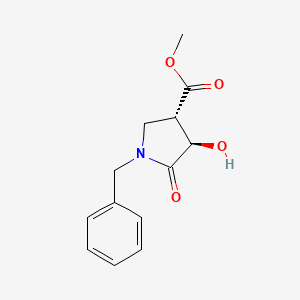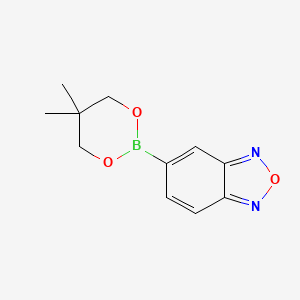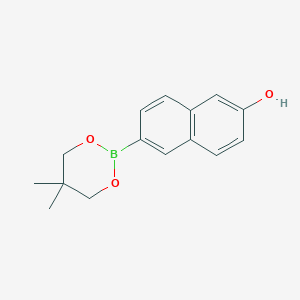
bis(9-fluorenyl)ethane
描述
Bis(9-fluorenyl)ethane is an organic compound that consists of two fluorenyl groups attached to an ethane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(9-fluorenyl)ethane typically involves the reaction of fluorenyl derivatives with ethane-based reagents. One common method is the coupling of 9-fluorenylmagnesium bromide with ethylene dibromide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or chromatography to obtain high purity this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable solvents and catalysts, can make the industrial synthesis more environmentally friendly.
化学反应分析
Types of Reactions
Bis(9-fluorenyl)ethane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert this compound to more saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the fluorenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields fluorenone derivatives, while substitution reactions can produce a wide range of functionalized fluorenyl compounds.
科学研究应用
Bis(9-fluorenyl)ethane has several scientific research applications, including:
Materials Science: It is used in the synthesis of polymers and as a building block for organic electronic materials.
Chemistry: The compound serves as a precursor for various organic synthesis reactions and as a ligand in coordination chemistry.
Biology and Medicine: Research is ongoing to explore its potential as a fluorescent probe and in drug delivery systems.
Industry: this compound is used in the production of high-performance materials, such as advanced composites and coatings.
作用机制
The mechanism by which bis(9-fluorenyl)ethane exerts its effects depends on the specific application. In materials science, its unique structural properties contribute to the stability and performance of the resulting materials. In organic synthesis, the compound’s reactivity and ability to form stable intermediates make it a valuable reagent. The molecular targets and pathways involved vary based on the specific reactions and applications.
相似化合物的比较
Similar Compounds
9-Fluorenone: A related compound that is often used as an intermediate in organic synthesis.
9-Fluorenylmethanol: Another derivative of fluorene with applications in organic chemistry.
Bis(9-fluorenyl)methane: Similar in structure but with a methane backbone instead of ethane.
Uniqueness
Bis(9-fluorenyl)ethane is unique due to its ethane backbone, which provides different reactivity and structural properties compared to its analogs. This uniqueness makes it valuable in specific applications where other fluorenyl derivatives may not be as effective.
属性
IUPAC Name |
9-[2-(9H-fluoren-9-yl)ethyl]-9H-fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22/c1-5-13-23-19(9-1)20-10-2-6-14-24(20)27(23)17-18-28-25-15-7-3-11-21(25)22-12-4-8-16-26(22)28/h1-16,27-28H,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKZVLRUVQUGKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
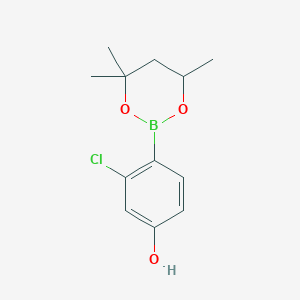
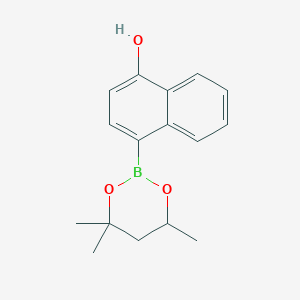
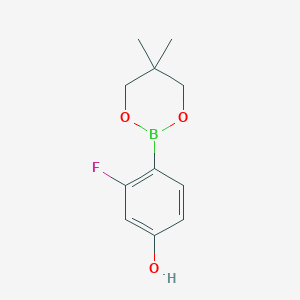
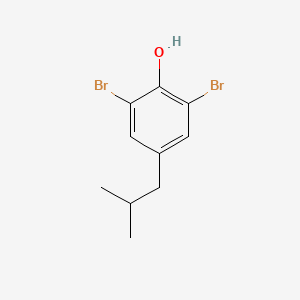
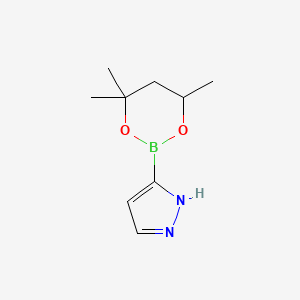
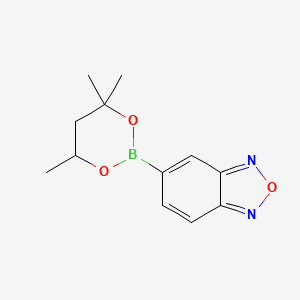
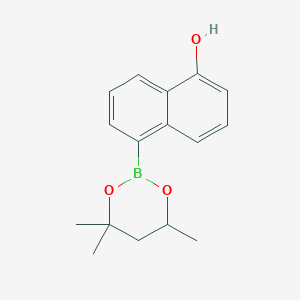
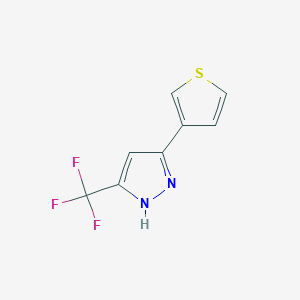
![5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B6321217.png)
